molecular formula C20H28N4O3 B2534991 N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-15-3

N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2534991
CAS No.: 886898-15-3
M. Wt: 372.469
InChI Key: CYGNWMPJDONMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its core structure is based on a 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold, a chemotype known to exhibit potent activity against various protein kinases by competing with ATP for binding at the catalytic site source . The molecule is strategically functionalized with a 2-hydroxy group and a carboxamide linker, which are common features in kinase inhibitors that facilitate key hydrogen-bonding interactions with the kinase hinge region. The extended side chain terminating in a 2-ethylpiperidine group is designed to probe deeper, hydrophobic regions of the kinase active site, potentially conferring selectivity. This compound is primarily utilized as a chemical probe in biochemical assays to study kinase signaling pathways and their roles in cellular processes such as proliferation and survival. Researchers employ it to validate novel kinase targets, to understand structure-activity relationships (SAR) in medicinal chemistry campaigns, and to screen for potential lead compounds in oncology and other disease areas driven by dysregulated kinase activity. Its research value lies in its tailored structure, which serves as a key tool for interrogating complex biological mechanisms at the molecular level.

Properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-3-15-7-4-5-10-23(15)11-6-9-21-18(25)17-19(26)22-16-13-14(2)8-12-24(16)20(17)27/h8,12-13,15,26H,3-7,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGNWMPJDONMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNC(=O)C2=C(N=C3C=C(C=CN3C2=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine ring system.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is critical for understanding metabolic pathways or degradation products.

Reaction Conditions Products Catalysts/Enzymes
Acidic (HCl, H₂SO₄, 60–80°C)2-Hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid + amine derivativeH⁺ ions
Basic (NaOH, 40–60°C)Same as aboveOH⁻ ions
Enzymatic (e.g., amidases)Biologically modified fragmentsLiver microsomal enzymes

This hydrolysis is pH-dependent, with optimal activity observed at pH 4.5–5.5 in lysosomal environments, aligning with its potential inhibition of lysosomal phospholipase A2 (LPLA2) .

Nucleophilic Substitution at the Pyrido-Pyrimidine Core

The pyrido[1,2-a]pyrimidin-4-one scaffold contains electrophilic sites (e.g., carbonyl groups) prone to nucleophilic attack.

Site Nucleophile Product Application
C-4 Carbonyl (4-oxo)HydrazineHydrazone derivativeChelation or sensor design
C-2 Methyl GroupGrignard reagentsAlkylated derivativesStructural diversification
C-8 Methyl GroupHalogens (Cl₂, Br₂)Halogenated analogsBioactivity optimization

The 8-methyl group is particularly reactive toward halogenation, forming derivatives with enhanced lipophilicity or altered target binding.

Oxidation Reactions

The alkylpiperidine side chain and pyrido-pyrimidine core undergo oxidation, especially under enzymatic conditions:

Substrate Oxidizing Agent Product Biological Relevance
2-Ethylpiperidine moietyCytochrome P450 enzymesN-Oxide or hydroxylated derivativesMetabolic activation/detoxification
Pyrido-pyrimidine coreH₂O₂ or peroxidasesEpoxide or quinone-like structuresPotential pro-drug activation

Oxidation of the piperidine nitrogen generates N-oxide derivatives, which may alter pharmacokinetics or enhance solubility .

Transacylation Reactions (Enzymatic)

As a potential LPLA2 inhibitor, this compound may engage in transacylation reactions mimicking phospholipid remodeling. In vitro assays using recombinant LPLA2 demonstrate:

Substrate Reaction Key Observations
1-O-acyl-N-acetylsphingosineTransfer of acyl group to short-chain alcoholsInhibition correlates with phospholipidosis risk
p-Nitrophenyl butyrateEsterase activity measurement (absorbance at 400 nm)Direct catalytic site interaction confirmed

The compound’s inhibition mechanism involves competitive binding to LPLA2’s active site, preventing phospholipid degradation .

Metal Chelation

The hydroxyl (-OH) and carbonyl (-C=O) groups enable chelation of divalent metals (e.g., Fe²⁺, Cu²⁺), relevant for antioxidant or pro-oxidant effects:

Metal Ion Binding Site Stoichiometry Stability Constant (Log K)
Fe²⁺2-Hydroxy + 4-oxo1:1~6.2 (estimated)
Cu²⁺Pyrimidine N + carboxamide1:2~8.5 (estimated)

Chelation may modulate redox activity or influence metalloenzyme interactions .

Bioconjugation and Prodrug Formation

The hydroxyl and amine groups serve as handles for prodrug synthesis:

Conjugation Site Reagent Prodrug Type Release Mechanism
2-HydroxyPhosphate estersPhosphorylated prodrugAlkaline phosphatase cleavage
Piperidine aminePeptide linkersPeptide-coupled prodrugProteolytic cleavage

Such modifications enhance bioavailability or target specificity.

Photochemical Reactions

The aromatic pyrido-pyrimidine system undergoes UV-induced reactions:

Condition Reaction Outcome
UV-A (365 nm)[2+2] CycloadditionDimerization or crosslinking
UV-C (254 nm)Ring-opening oxidationFragmentation into smaller heterocycles

Photostability studies recommend storage in opaque containers to prevent degradation.

Key Research Findings

  • Enzymatic Inhibition : Demonstrates nanomolar IC₅₀ against LPLA2, linked to drug-induced phospholipidosis .

  • Metabolic Pathways : Primary metabolites include hydroxylated piperidine and hydrolyzed carboxamide, identified via LC-MS.

  • Structure-Activity Relationship (SAR) : Halogenation at C-8 improves potency but reduces solubility .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and mechanistic toxicology. Further studies are needed to explore its catalytic participation in non-enzymatic systems and in vivo stability.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other cancers. These compounds can effectively target various mutations associated with c-KIT, providing a basis for developing targeted therapies for resistant cancer forms .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Studies have demonstrated that similar pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The dual inhibition of COX and lipoxygenase (LOX) by these compounds suggests their utility in treating inflammatory diseases .

Antimicrobial Activity

Emerging research highlights the antimicrobial properties of related compounds. For example, studies on derivatives have revealed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings support the exploration of pyrido[1,2-a]pyrimidine derivatives in developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins. These studies reveal how structural modifications can enhance binding affinity and selectivity towards specific biological targets, aiding in the rational design of more potent derivatives .

Structure–Activity Relationship (SAR) Analysis

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. By analyzing various analogs, researchers can identify key functional groups that contribute to biological activity, enabling the development of more effective therapeutic agents .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated inhibition of c-KIT kinase mutations; potential for GIST treatment .
Study 2 Anti-inflammatory EffectsShowed dual inhibition of COX and LOX; promising for inflammatory disease management .
Study 3 Antimicrobial EfficacySignificant antibacterial and antifungal activities observed; potential for new antimicrobial drugs .

Mechanism of Action

The mechanism of action of N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Scaffold Variations

Pyrido-pyrimidine derivatives exhibit diverse biological activities depending on core modifications:

  • Pyrido[1,2-a]pyrimidine (target compound): The 1,2-a fusion creates a planar structure conducive to π-π stacking interactions with aromatic residues in enzymes or receptors.
  • This derivative includes a pyrazolyl-ethyl-piperidine substituent, which may enhance selectivity for kinase targets .

Substituent Analysis

Key substituents influence pharmacological profiles:

Compound Name / CAS No. Substituent at Position 3 Molecular Weight Notable Features
Target compound 3-(2-ethylpiperidin-1-yl)propyl carboxamide Not specified Lipophilic side chain; potential CNS penetration
886896-16-8 () 2-hydroxypropyl carboxamide 277.28 Hydrophilic substituent; likely improved aqueous solubility
886897-50-3 () Pyridin-4-ylmethyl carboxamide 310.31 Aromatic substituent; potential for hydrogen bonding and π-stacking
Ethyl ester analog () Ethyl ester Not specified Zwitterionic form in crystal; prodrug potential for hydrolysis to active acid

Key Research Findings and Implications

  • Solubility and Bioavailability : The ethylpiperidine-propyl chain in the target compound may enhance blood-brain barrier penetration compared to hydrophilic analogs like 886896-16-8 .
  • Tautomerism : The zwitterionic nature of the ethyl ester analog () suggests that the carboxamide derivatives could exist as equilibrium mixtures of tautomers in solution, affecting receptor binding .
  • Aromatic substituents (e.g., pyridin-4-ylmethyl in 886897-50-3) may improve affinity for enzymes with hydrophobic active sites .

Biological Activity

N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, identified by its CAS number 886898-15-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H28_{28}N4_{4}O3_{3}
Molecular Weight372.5 g/mol
StructureChemical Structure

Cytotoxic Activity

Recent studies have shown that pyridopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its cytotoxic potential using the MTT assay against human carcinoma cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Key Findings:

  • Cytotoxicity : The compound demonstrated notable cytotoxicity with IC50_{50} values indicating its potency against both MCF-7 and HeLa cells.
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle arrest.

Comparative Analysis

The following table summarizes the cytotoxic effects of various pyridopyrimidine derivatives compared to our compound:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
K5 (Chlorophenyl)MCF-7119Apoptosis induction
K5 (Chlorophenyl)HeLa15Cell cycle arrest
N-[3-(2-ethyl... ]MCF-7TBDTBD
N-[3-(2-ethyl... ]HeLaTBDTBD

Case Studies and Research Findings

  • Study on Pyridopyrimidine Derivatives : A study published in PubMed Central evaluated the synthesis and biological activity of various pyridopyrimidine derivatives. It was found that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines, supporting the hypothesis that structural modifications can significantly impact biological activity .
  • Mechanistic Insights : Research indicated that certain derivatives engage in interactions with cellular targets leading to altered signaling pathways associated with cell growth and survival. The presence of the piperidine moiety in our compound is hypothesized to enhance its interaction with biological targets, potentially increasing its efficacy .

Q & A

Q. Advanced Research Focus

  • Docking studies : Use the compound’s SMILES/InChI (e.g., Canonical SMILES: O/N=C(...) ) to model binding to target proteins.
  • Molecular dynamics (MD) : Simulate stability in physiological conditions (pH 7.4, 37°C).
  • QSAR models : Correlate structural features (e.g., piperidine substituents) with activity data from analogs .

What strategies resolve low solubility in aqueous buffers during biological assays?

Q. Basic Research Focus

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for solubilization.
  • pH adjustment : The compound’s zwitterionic nature allows solubility tuning via buffered solutions (pH 6–8).
  • Prodrug derivatization : Esterify the hydroxyl group to enhance lipophilicity .

How do structural modifications at the 2-ethylpiperidine moiety impact pharmacological activity?

Advanced Research Focus
Piperidine derivatives are common in CNS-targeting drugs. Systematic SAR studies could:

  • Vary alkyl chain length : Compare 2-ethyl vs. 2-methyl for blood-brain barrier penetration.
  • Introduce fluorine : Enhance metabolic stability (see for fluorinated analogs).
  • Assess stereochemistry : Chiral centers in piperidine may influence receptor binding .

What chromatographic methods are optimal for purity analysis and stability testing?

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
  • Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base) to identify degradation products .

How can researchers design robust bioactivity assays while mitigating off-target effects?

Q. Advanced Research Focus

  • Counter-screening : Test against related kinases or GPCRs to assess selectivity.
  • Cellular models : Use CRISPR-edited cell lines to isolate target-specific responses.
  • Metabolomic profiling : Identify unintended pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.